molecular formula C26H26N2O4 B7716333 N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B7716333
M. Wt: 430.5 g/mol
InChI Key: HCZZXHKRHJZARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as CTQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the tetrahydroquinoline class of compounds, which have been found to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and to inhibit the growth of various fungi and bacteria. Additionally, N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been found to exhibit antioxidant activity and to protect against oxidative stress-related damage in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its wide range of biological activities, which make it a useful tool for studying various biological processes. Additionally, N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to exhibit low toxicity, which makes it a safer alternative to other compounds that may exhibit similar biological activities. However, one limitation of using N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its relatively low yield, which may limit its availability for large-scale experiments.

Future Directions

There are several possible future directions for research involving N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, which would increase its availability for research purposes. Another area of interest is the investigation of the mechanism of action of N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, which would provide insight into its biological activities and potential applications. Additionally, further research is needed to explore the potential applications of N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of various diseases, including neurodegenerative diseases and cancer.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 4-chloroaniline with 4-methylbenzoyl chloride in the presence of a base to form the intermediate 4-chloro-N-(4-methylbenzoyl)aniline. This intermediate is then reacted with cyclohexanone in the presence of a catalyst to form N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. The overall yield of this synthesis method is reported to be around 30%.

Scientific Research Applications

N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antimicrobial activities. It has also been reported to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to exhibit antioxidant activity and to have potential applications in the treatment of oxidative stress-related diseases.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-17-6-8-18(9-7-17)26(30)28-14-4-5-19-15-20(10-12-23(19)28)25(29)27-22-16-21(31-2)11-13-24(22)32-3/h6-13,15-16H,4-5,14H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZZXHKRHJZARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

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